molecular formula C17H23N5O B12234061 N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine

N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine

Cat. No.: B12234061
M. Wt: 313.4 g/mol
InChI Key: BJOQBXJNJZMTAK-UHFFFAOYSA-N
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Description

N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a piperidine ring, and a pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. One common method involves the reaction of a thiosemicarbazide intermediate with EDC·HCl in DMSO or p-TsCl, triethylamine in N-methyl-2-pyrrolidone, leading to the formation of the 1,3,4-oxadiazole ring through a regiospecific cyclization process .

The next step involves the introduction of the piperidine ring, which can be achieved through a nucleophilic substitution reaction. The final step is the attachment of the pyridine ring, which is typically done through a coupling reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxadiazole derivatives, while reduction may yield reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine
  • 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine
  • 2-amino-1,3,4-oxadiazole derivatives

Uniqueness

N-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

N-[1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C17H23N5O/c1-21(15-4-2-3-9-18-15)14-7-10-22(11-8-14)12-16-19-20-17(23-16)13-5-6-13/h2-4,9,13-14H,5-8,10-12H2,1H3

InChI Key

BJOQBXJNJZMTAK-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=NN=C(O2)C3CC3)C4=CC=CC=N4

Origin of Product

United States

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